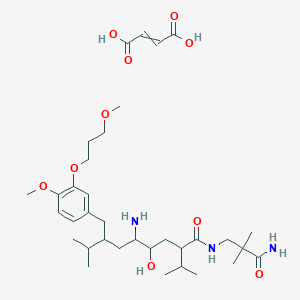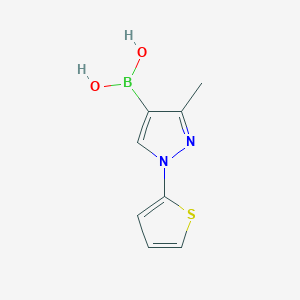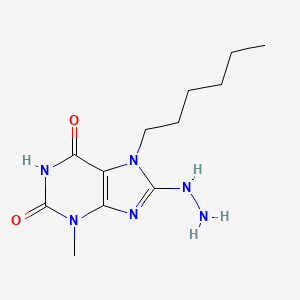![molecular formula C26H44N2O7 B14094406 (4Z)-cyclooct-4-en-1-yl N-[2-(2-{2-[2-({[(4Z)-cyclooct-4-en-1-yloxy]carbonyl}amino)ethoxy]ethoxy}ethoxy)ethyl]carbamate](/img/structure/B14094406.png)
(4Z)-cyclooct-4-en-1-yl N-[2-(2-{2-[2-({[(4Z)-cyclooct-4-en-1-yloxy]carbonyl}amino)ethoxy]ethoxy}ethoxy)ethyl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
TCO-PEG3-TCO, also known as trans-cyclooctene-polyethylene glycol-trans-cyclooctene, is a compound that serves as a linker in various chemical and biological applications. This compound is particularly significant in the field of click chemistry, where it facilitates the rapid and efficient conjugation of molecules. The polyethylene glycol (PEG) component enhances the solubility and biocompatibility of the compound, making it suitable for use in biological systems .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of TCO-PEG3-TCO typically involves the conjugation of trans-cyclooctene (TCO) groups to a polyethylene glycol (PEG) backbone. One common method involves the use of TCO-NHS ester, which reacts with amino-modified PEG to form the desired product. The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) under mild conditions .
Industrial Production Methods
Industrial production of TCO-PEG3-TCO follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesis equipment to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the conjugation process .
化学反应分析
Types of Reactions
TCO-PEG3-TCO primarily undergoes click chemistry reactions, specifically the inverse electron demand Diels-Alder (IEDDA) reaction. This reaction involves the cycloaddition of TCO with tetrazine, resulting in the formation of a stable covalent bond .
Common Reagents and Conditions
The IEDDA reaction typically requires the presence of a tetrazine compound and is carried out under mild conditions, often at room temperature. The reaction is highly efficient and does not require a catalyst, making it suitable for use in biological systems .
Major Products
The major product of the IEDDA reaction involving TCO-PEG3-TCO is a stable conjugate formed by the covalent bonding of the TCO and tetrazine groups. This product is highly stable and can be used in various applications, including bioconjugation and molecular imaging .
科学研究应用
作用机制
The mechanism of action of TCO-PEG3-TCO involves the IEDDA reaction, where the TCO groups react with tetrazine to form a stable covalent bond. This reaction is highly specific and efficient, allowing for the precise modification of molecules. The PEG component enhances the solubility and biocompatibility of the compound, making it suitable for use in biological systems .
相似化合物的比较
Similar Compounds
TCO-PEG4-TCO: Similar to TCO-PEG3-TCO but with an additional PEG unit, providing increased solubility and flexibility.
DBCO-PEG3-TCO: Contains a dibenzocyclooctyne (DBCO) group, which allows for strain-promoted click reactions with azides.
TCO-PEG3-Maleimide: Features a maleimide group, enabling conjugation with thiol groups in proteins and other biomolecules.
Uniqueness
TCO-PEG3-TCO is unique due to its balanced properties of solubility, stability, and reactivity. The PEG3 spacer provides sufficient flexibility and solubility, while the TCO groups enable rapid and efficient click reactions. This combination makes TCO-PEG3-TCO highly versatile and suitable for a wide range of applications in chemistry, biology, medicine, and industry .
属性
分子式 |
C26H44N2O7 |
|---|---|
分子量 |
496.6 g/mol |
IUPAC 名称 |
cyclooct-4-en-1-yl N-[2-[2-[2-[2-(cyclooct-4-en-1-yloxycarbonylamino)ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C26H44N2O7/c29-25(34-23-11-7-3-1-4-8-12-23)27-15-17-31-19-21-33-22-20-32-18-16-28-26(30)35-24-13-9-5-2-6-10-14-24/h1-3,5,23-24H,4,6-22H2,(H,27,29)(H,28,30) |
InChI 键 |
MPSXYJJDPFGIHW-UHFFFAOYSA-N |
规范 SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCNC(=O)OC2CCCC=CCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{2-[(3-fluoro-4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14094328.png)
![1-(3-Ethoxyphenyl)-2-(2-hydroxyethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094332.png)


![2-(8-(5-chloro-2-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetic acid](/img/structure/B14094362.png)

![(1,7-dimethyl-2,4-dioxo-8-propyl-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetic acid](/img/structure/B14094370.png)
![2,7-Dimethyl-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094376.png)
![1-(4-Methylphenyl)-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094379.png)
![1,4-dihydrochromeno[4,3-c]pyrazol-3-yl(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B14094386.png)

![2-(6-Chloro-1,3-benzothiazol-2-yl)-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094395.png)
![methyl 2-(3-(4-bromobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B14094408.png)

